rac Desethyl Oxybutynin-d5 Hydrochloride
Overview
Description
Desethyl Oxybutynin (DEO) is a major metabolite of Oxybutynin, a medication primarily used to treat overactive bladder. This compound exhibits significant pharmacological activity and has been the subject of various studies to understand its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of Oxybutynin and its metabolites, including DEO, involves multiple steps that are focused on achieving the desired selectivity and yield. A notable approach involves catalytic enantioselective synthesis, where key steps are optimized for the efficient production of (S)-Oxybutynin, which is an important precursor for further modifications including de-ethylation to produce DEO (Masumoto et al., 2002).
Molecular Structure Analysis
The crystal structure of Oxybutynin hydrochloride hemihydrate provides insight into the molecular structure of the drug and its interactions. This structure reveals hydrogen bonding between the cation and anion, which is crucial for understanding the compound's stability and reactivity (Kaduk et al., 2019).
Chemical Reactions and Properties
DEO undergoes various chemical reactions, including N-oxidation and rearrangement to enaminoketone. These transformations are essential for understanding the metabolism and pharmacokinetics of Oxybutynin and its metabolites (Canavesi et al., 2016).
Physical Properties Analysis
The physical properties of (S)-Oxybutynin, including melting point, solubility, and crystallinity, have been thoroughly investigated. These properties are critical for the development of pharmaceutical formulations and influence the drug's bioavailability and stability (Luner et al., 2001).
Chemical Properties Analysis
The chemical stability of Oxybutynin, influenced by its molecular structure, is crucial for its effectiveness as a medication. Studies have shown that Oxybutynin is susceptible to degradation through ester hydrolysis, particularly in alkaline conditions, which highlights the importance of understanding its chemical properties to ensure the stability of pharmaceutical formulations (Luner et al., 2001).
Scientific Research Applications
Metabolism and Cytochrome P450 Involvement
- Oxybutynin Metabolism : Oxybutynin is metabolized to N-desethyloxybutynin, a stable and potentially toxic metabolite. Human liver microsomes were used to determine the kinetic parameters of N-desethyloxybutynin formation, indicating that the cytochrome P450 3A subfamily, not CYP2D6, is involved in its metabolism (Yaïch et al., 1998).
Receptor Profiling
- Muscarinic Receptor Binding : The enantiomers of oxybutynin and its major metabolite, desethyloxybutynin, were evaluated for their ability to bind to human cloned muscarinic receptors. The R enantiomers were generally more potent than the S enantiomers, suggesting that the cholinergic side effects of desethyloxybutynin might be due to its higher potency at certain muscarinic receptors, particularly its R-enantiomer (Reitz et al., 2007).
Pharmacokinetics and Drug Formulations
- Controlled-Release Formulation : The pharmacokinetics of a once-daily controlled-release formulation of oxybutynin were compared with immediate-release oxybutynin. It was found that the controlled-release formulation offered a more constant plasma concentration over 24 hours, with a higher relative bioavailability for oxybutynin and lower for N-desethyloxybutynin compared to the immediate-release form (Gupta & Sathyan, 1999).
Metabolic Pathways
- Oxybutynin Metabolic Scheme : An investigation into the metabolic pathways of oxybutynin revealed that it undergoes N-deethylation and N-oxidation. N-deethylation leads to the formation of N-desethyloxybutynin, followed by secondary amine oxidation. The study suggested that no reactive or potentially toxic metabolites were formed during oxybutynin clearance (Aprile et al., 2018).
Antimuscarinic and Antispasmodic Properties
- N-desethyloxybutynin's Properties : A study evaluating the anticholinergic and antispasmodic properties of N-desethyloxybutynin (DEOB), a metabolite of oxybutynin, found it to have similar properties to oxybutynin. These properties could be significant in the therapeutic use of oxybutynin for neurogenic bladder disorders (Uchida et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac Desethyl Oxybutynin-d5 Hydrochloride | |
CAS RN |
81039-77-2 | |
Record name | N-Desethyloxybutynin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESETHYLOXYBUTYNIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD6V2A9QPV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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